(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
A synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. This could include looking at what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in studies related to the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds. These studies highlight innovative methods for preparing pharmacologically active compounds, emphasizing microwave-assisted reactions for rapid and efficient synthesis. Such methods aim to enhance the compound's availability for further pharmacological evaluation, including its antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antimicrobial Activity
Research into novel pyridine derivatives, including those related to the queried compound, has shown variable and modest antimicrobial activities against investigated bacterial and fungal strains. These studies are crucial for understanding the compound's potential as a foundation for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Potential Anticancer Applications
A novel naphthyridine derivative exhibited significant anticancer activity in human melanoma cell lines, indicating the broader pharmacological potential of compounds within this chemical family. Such findings suggest that derivatives of the initial compound could be explored for their efficacy in cancer treatment through mechanisms involving necroptosis and apoptosis (Kong et al., 2018).
Environmental Impact and Degradation
Studies have also explored the environmental persistence and degradation products of related benzophenone UV filters in aquatic environments. Understanding the degradation pathways and byproducts of such compounds, especially in chlorinated seawater swimming pools, is essential for assessing their environmental impact and potential risks associated with their use as UV filters (Manasfi et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-13-5-6-15-16(8-13)25-18(20-15)24-14-9-21(10-14)17(22)11-3-2-4-12(19)7-11/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIAXSPGGITURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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